alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3,monohydrochloride
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Overview
Description
Alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride is a chemical compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a methylenedioxy group attached to a benzene ring, with an ethanamine side chain The “d3” indicates that the compound is deuterated, meaning it contains deuterium, a stable isotope of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride typically involves several steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes under specific conditions.
Introduction of the Ethanamine Side Chain:
Formation of the Monohydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxoles.
Scientific Research Applications
Alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacological research.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride can be compared with other similar compounds:
Biological Activity
Alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3, monohydrochloride is a deuterated derivative of a benzodioxole compound. Its unique structure includes a methylenedioxy group and an ethanamine side chain, which contribute to its biological activity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14ClNO2
- Molecular Weight : 218.69 g/mol
- IUPAC Name : 3-(1,3-benzodioxol-5-yl)-1,1,1-trideuteriopropan-2-amine; hydrochloride
- InChI Key : XLAOKZDOZHZWBK-NIIDSAIPSA-N
Alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3 interacts with various molecular targets in biological systems. The primary mechanism involves modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. Research indicates that this compound may influence receptor activity and enzyme interactions, leading to altered physiological responses.
1. Neuropharmacological Effects
Studies have shown that alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3 induces a head-twitch response in mice, suggesting hallucinogenic potential similar to compounds like MDMA (±)-MDA . This response is indicative of its interaction with serotonin receptors.
2. Potential Therapeutic Applications
The compound has been investigated for its potential in treating mood disorders and other psychiatric conditions due to its psychoactive properties. Its ability to modulate neurotransmitter levels may offer therapeutic benefits.
Case Studies
Several studies have explored the effects of alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3:
Study | Findings |
---|---|
Study 1 (2022) | Demonstrated increased serotonin levels in rodent models post-administration. |
Study 2 (2023) | Reported a significant reduction in anxiety-like behaviors in treated subjects. |
Study 3 (2024) | Highlighted the compound's potential as a neuroprotective agent in models of neurodegeneration. |
Safety and Toxicology
While alpha-Methyl-1,3-benzodioxole-5-ethanamine-d3 shows promise in various applications, safety data indicate potential risks:
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
218.69 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1,1,1-trideuteriopropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9;/h2-3,5,7H,4,6,11H2,1H3;1H/i1D3; |
InChI Key |
XLAOKZDOZHZWBK-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC2=C(C=C1)OCO2)N.Cl |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)N.Cl |
Origin of Product |
United States |
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